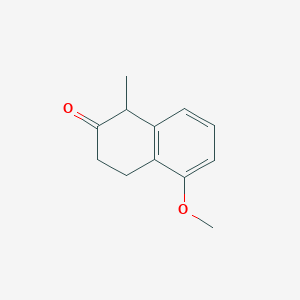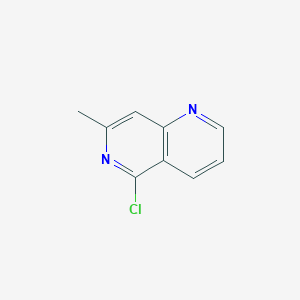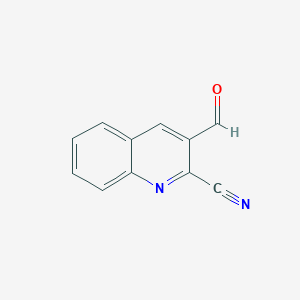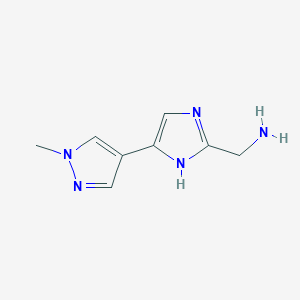
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by a methoxy group at the 5th position, a methyl group at the 1st position, and a dihydronaphthalenone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one can be achieved through several synthetic routes. One common method involves the methylation of 5-methoxy-2-naphthol followed by hydrogenation. The reaction conditions typically include:
Methylation: Using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Hydrogenation: Employing a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the scalability of the process.
化学反応の分析
Types of Reactions
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound to its fully saturated form using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic substitution reactions can introduce different substituents at specific positions on the naphthalenone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalenones.
Substitution: Formation of halogenated naphthalenones.
科学的研究の応用
5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth and differentiation.
類似化合物との比較
Similar Compounds
5-Methoxy-2-naphthol: A precursor in the synthesis of 5-Methoxy-1-methyl-3,4-dihydronaphthalen-2(1h)-one.
1-Methyl-3,4-dihydronaphthalen-2(1h)-one: Lacks the methoxy group at the 5th position.
5-Methoxy-1-methyl-2-naphthaldehyde: Contains an aldehyde group instead of the ketone group.
Uniqueness
This compound is unique due to the presence of both the methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
42263-75-2 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
5-methoxy-1-methyl-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C12H14O2/c1-8-9-4-3-5-12(14-2)10(9)6-7-11(8)13/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
NPLOWIQZLLWBKC-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)CCC2=C1C=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11910620.png)
![(6-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11910623.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B11910628.png)




![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)
